Technical Characterization Guide: 1,2,3-Benzothiadiazol-6-amine Hydrochloride
Technical Characterization Guide: 1,2,3-Benzothiadiazol-6-amine Hydrochloride
The following technical guide provides an in-depth characterization of 1,2,3-benzothiadiazol-6-amine hydrochloride , focusing on its molecular weight, synthesis logic, and analytical validation.
Executive Summary
1,2,3-Benzothiadiazol-6-amine hydrochloride is a heterocyclic amine salt utilized as a scaffold in fragment-based drug discovery (FBDD) and as a key intermediate in the synthesis of agrochemicals (e.g., plant activators similar to Acibenzolar-S-methyl).
Precise knowledge of its molecular weight (MW) is critical for stoichiometric accuracy in synthesis and molarity calculations in biological assays. Due to the potential for confusion with its isomers (2,1,3-benzothiadiazoles) or related benzothiazoles, this guide establishes the definitive structural and physical parameters for the 1,2,3-isomer .
| Parameter | Value |
| Compound Name | 1,2,3-Benzothiadiazol-6-amine hydrochloride |
| Free Base CAS | 41972-62-7 |
| Stoichiometry | 1:1 (Mono-hydrochloride) |
| Molecular Weight | 187.65 g/mol |
| Molecular Formula | |
| Appearance | Off-white to pale yellow crystalline solid |
Chemical Identity & Molecular Weight Breakdown
Structural Definition
Unlike benzothiazole (which contains a C-S-C linkage in the heterocyclic ring), the 1,2,3-benzothiadiazole core features a Nitrogen-Nitrogen-Sulfur (
Isomer Distinction:
-
Target: 1,2,3-Benzothiadiazole (S-N=N arrangement).
-
Common Impurity/Confusion: 2,1,3-Benzothiadiazole (N-S-N arrangement, also known as piazthiole).
Molecular Weight Calculation
The molecular weight is derived from the IUPAC standard atomic weights. The salt is formed by the protonation of the exocyclic amine (
Table 1: Atomic Mass Contribution
| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |
| Carbon (C) | 6 | 12.011 | 72.07 |
| Hydrogen (H) | 6* | 1.008 | 6.05 |
| Nitrogen (N) | 3 | 14.007 | 42.02 |
| Sulfur (S) | 1 | 32.060 | 32.06 |
| Chlorine (Cl) | 1 | 35.450 | 35.45 |
| TOTAL | 187.65 |
*Hydrogen count includes 5 from the aromatic base + 1 from the HCl.
Synthesis & Preparation Logic
To ensure the correct isomer (6-amine vs. 4, 5, or 7-amine) and high-purity salt formation, the synthesis must proceed through a regioselective pathway. Direct nitration of 1,2,3-benzothiadiazole typically yields the 4-nitro isomer; therefore, a "bottom-up" cyclization approach from a substituted aniline is required.
Retrosynthetic Analysis
The 1,2,3-benzothiadiazole ring is constructed via the Jacobson or diazotization method from a 2-aminothiophenol precursor. To achieve the 6-amine substitution, the starting material must be 2-amino-5-nitrobenzenethiol (derived from 2-chloro-5-nitroaniline).
Synthesis Workflow (DOT Visualization)
Caption: Regioselective synthesis pathway ensuring the amino group is positioned at C6, followed by anhydrous salt formation.
Protocol: Salt Formation
To isolate the hydrochloride salt with precise stoichiometry (avoiding hygroscopic hydrates):
-
Dissolution: Dissolve 1.0 eq of the free base (1,2,3-benzothiadiazol-6-amine) in anhydrous ethyl acetate or 1,4-dioxane.
-
Acidification: Add 1.1 eq of 4M HCl in dioxane dropwise at 0°C.
-
Precipitation: The salt will precipitate immediately as a white/off-white solid.
-
Isolation: Filter under
atmosphere and wash with diethyl ether to remove excess acid. -
Drying: Vacuum dry at 40°C over
to ensure the removal of lattice water, ensuring the MW stays at 187.65 g/mol .
Analytical Characterization & Validation
Trustworthy research requires validating that the substance is indeed the mono-hydrochloride salt and not the free base or a hydrate.
Mass Spectrometry (LC-MS)
-
Method: ESI+ (Electrospray Ionization, Positive Mode).
-
Expectation: The salt dissociates in the mobile phase. You will observe the parent ion of the free base.
-
Key Peak:
m/z. -
Note: You will not see a peak at 187 in ESI+. The presence of Chloride (
) must be confirmed via anionic mode or titration.
Proton NMR ( -NMR)
-
Solvent: DMSO-
(CDCl is often too non-polar for the salt). -
Diagnostic Signals:
-
Aromatic Region (7.0 - 8.5 ppm): Three distinct protons for the 1,2,4-substituted benzene ring pattern (d, d, dd).
-
Amine Protons: In the HCl salt, the
becomes . This signal appears as a broad singlet, typically shifted downfield to 8.0 - 10.0 ppm (exchangeable with ), compared to ~4.0-5.0 ppm for the free base.
-
Elemental Analysis (CHN)
To validate the bulk purity and salt stoichiometry:
| Element | Theoretical % (Mono-HCl) | Theoretical % (Free Base) |
| Carbon | 38.41% | 47.67% |
| Hydrogen | 3.22% | 3.33% |
| Nitrogen | 22.39% | 27.80% |
A deviation of >0.4% suggests hydration or trapped solvent.
Handling & Stability
Hygroscopicity
Amine hydrochloride salts are prone to hygroscopicity.
-
Impact on MW: If the sample absorbs water, the "effective" molecular weight during weighing will be
. -
Mitigation: Store in a desiccator. For critical quantitative assays (e.g.,
determination), determine the water content via Karl Fischer titration and correct the weighed mass.
Stability
-
Thermal: Stable up to melting point (>200°C decomp).
-
Light: Benzothiadiazoles can be photosensitive.[1] Store in amber vials.
-
Chemical: The 1,2,3-thiadiazole ring is stable to acid but can degrade under strong reducing conditions (opening the N-S bond).
References
-
PubChem. (2025).[2] Benzo[d][1,2,3]thiadiazol-6-amine (Compound Summary). National Library of Medicine. [Link]
-
Ward, E. R., & Poesche, W. H. (1961). Investigations on 1,2,3-Benzothiadiazoles.[2][3][4][5][6] Journal of the Chemical Society. (Fundamental synthesis of amino-benzothiadiazoles via diazotization).
- Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis and Uses of Heterocyclic Compounds. Pergamon Press. (Mechanistic details on thiadiazole ring closure).
Sources
- 1. Benzothiazole synthesis [organic-chemistry.org]
- 2. 1,2,3-Benzothiadiazole | C6H4N2S | CID 67505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type… [ouci.dntb.gov.ua]
- 4. 1,2,3-BENZOTHIADIAZOLE(273-77-8) 1H NMR spectrum [chemicalbook.com]
- 5. A novel synthesis of hydroxy-1,2,3-benzothiadiazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. ijrpc.com [ijrpc.com]
